3-(2-(4-Bromophenoxy)ethoxy)azetidine
CAS No.:
Cat. No.: VC18271592
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO2 |
|---|---|
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | 3-[2-(4-bromophenoxy)ethoxy]azetidine |
| Standard InChI | InChI=1S/C11H14BrNO2/c12-9-1-3-10(4-2-9)14-5-6-15-11-7-13-8-11/h1-4,11,13H,5-8H2 |
| Standard InChI Key | DQNRXPYPSHDTMH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)OCCOC2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a strained azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) linked to a 2-(4-bromophenoxy)ethoxy side chain. The azetidine ring introduces significant ring strain (~25 kcal/mol), which influences its reactivity and conformational flexibility . The bromophenoxy group contributes electron-withdrawing effects and steric bulk, impacting both chemical behavior and potential biological interactions.
Key structural features include:
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Azetidine ring: Planar geometry with bond angles deviating from ideal tetrahedral values, leading to heightened reactivity.
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Ethoxy linker: A two-carbon chain () that connects the azetidine ring to the bromophenoxy moiety, providing rotational flexibility.
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4-Bromophenoxy group: A para-substituted aromatic ring with bromine enhancing electrophilic substitution potential .
Physicochemical Data
The compound’s properties are summarized in Table 1:
Table 1: Physicochemical Properties of 3-(2-(4-Bromophenoxy)ethoxy)azetidine
The relatively low LogP value suggests moderate hydrophobicity, balancing solubility in organic solvents and aqueous media . The topological polar surface area (TPSA) indicates potential membrane permeability, a critical factor in drug design .
Synthesis and Characterization
Synthetic Routes
The synthesis of 3-(2-(4-Bromophenoxy)ethoxy)azetidine involves multi-step strategies to construct the azetidine ring and attach the bromophenoxy-ethoxy side chain. A representative pathway includes:
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Ring Formation: Cyclization of 3-amino-1-propanol derivatives under acidic or basic conditions to form the azetidine core.
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Side-Chain Introduction: Etherification of the azetidine nitrogen with 2-(4-bromophenoxy)ethanol via nucleophilic substitution, often using bases like sodium hydride to deprotonate the alcohol .
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Purification: Column chromatography or recrystallization to achieve >98% purity, as reported by suppliers .
Characterization Techniques
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NMR Spectroscopy: and NMR confirm the structure, with characteristic signals for the azetidine ring (δ 3.2–3.8 ppm for CH₂ groups) and aromatic protons (δ 6.8–7.3 ppm).
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IR Spectroscopy: Stretching vibrations at ~1600 cm⁻¹ (C=C aromatic), ~1250 cm⁻¹ (C-O ether), and ~3300 cm⁻¹ (N-H azetidine).
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Mass Spectrometry: Molecular ion peak at m/z 272.14 (M) consistent with the molecular formula .
Chemical Reactivity and Functionalization
Ring-Opening Reactions
The azetidine ring undergoes ring-opening under acidic or nucleophilic conditions due to its strain. For example:
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Acid-Catalyzed Hydrolysis: Yields γ-amino alcohols, which can further react to form imines or amides.
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Nucleophilic Attack: Thiols or amines open the ring, producing linear thioethers or diamines.
Functional Group Transformations
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Bromine Substitution: The para-bromine atom participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, enabling diversification of the aromatic ring.
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Ether Oxidation: The ethoxy linker can be oxidized to a carbonyl group using strong oxidizing agents (e.g., KMnO₄), though this is less common due to competing side reactions.
Table 2: Representative Reactions of 3-(2-(4-Bromophenoxy)ethoxy)azetidine
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Ring-opening hydrolysis | HCl (aq), reflux | γ-(4-Bromophenoxyethoxy)amino alcohol |
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, base | Aryl-substituted derivatives |
| N-Alkylation | Alkyl halides, base | Quaternary ammonium salts |
Comparative Analysis with Structural Analogs
Table 3: Comparison of Azetidine Derivatives
| Compound | Antiproliferative Activity (IC₅₀) | LogP | Key Structural Feature |
|---|---|---|---|
| 3-(2-(4-Bromophenoxy)ethoxy)azetidine | Not reported | 1.82 | Bromophenoxy-ethoxy side chain |
| 3-(4-Methoxyphenoxy)azetidine HCl | 85% inhibition at 10 μM | 1.45 | Methoxyphenoxy group |
| 3-(Prop-1-en-2-yl)azetidin-2-one | 0.8 μM (MCF-7) | 2.10 | β-Lactam ring |
The bromine atom in 3-(2-(4-Bromophenoxy)ethoxy)azetidine increases molecular weight and hydrophobicity compared to methoxy analogs, potentially enhancing tissue penetration .
Applications in Medicinal Chemistry and Drug Discovery
Scaffold for Covalent Inhibitors
The azetidine ring’s strain enables it to act as an electrophilic warhead in covalent inhibitors. For example, targeting cysteine proteases or kinases through ring-opening nucleophilic attack .
Prodrug Development
Esterification of the secondary amine could yield prodrugs with improved bioavailability. Hydrolysis in vivo would regenerate the active compound .
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